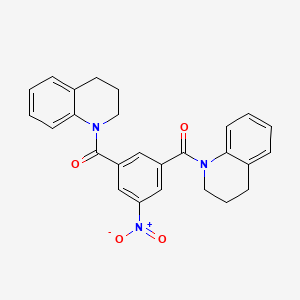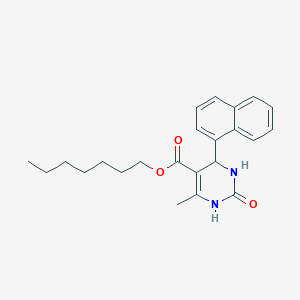![molecular formula C22H18N8O2 B11672552 6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11672552.png)
6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2E)-2-(4-nitrobenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine est un composé organique complexe comportant un noyau triazine. Ce composé est connu pour sa structure chimique unique, qui comprend un groupe nitrobenzylidène et une liaison hydrazinyl, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 6-[(2E)-2-(4-nitrobenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine implique généralement la réaction de condensation entre le 4-nitrobenzaldéhyde et des dérivés de l'hydrazine en présence d'un noyau triazine. Les conditions de réaction comprennent souvent :
Solvant : Éthanol ou méthanol
Catalyseur : Catalyseurs acides ou basiques tels que l'acide chlorhydrique ou l'hydroxyde de sodium
Température : Conditions de reflux (environ 80-100 °C)
Durée : Plusieurs heures pour assurer une réaction complète
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à flux continu pour maintenir des conditions de réaction constantes et améliorer le rendement. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction est courante dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
6-[(2E)-2-(4-nitrobenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amine en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur au palladium.
Réduction : Le composé peut être oxydé pour former des dérivés nitroso.
Substitution : Le groupe hydrazinyl peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Hydrogène gazeux, catalyseur au palladium
Réduction : Permanganate de potassium, acide sulfurique
Substitution : Halogénures d'alkyle, catalyseurs basiques
Principaux produits
Oxydation : Dérivés aminés
Réduction : Dérivés nitroso
Substitution : Dérivés de triazine alkylés
Applications de recherche scientifique
6-[(2E)-2-(4-nitrobenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine : Exploré pour ses propriétés anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de matériaux de pointe et de colorants.
Mécanisme d'action
Le mécanisme d'action de 6-[(2E)-2-(4-nitrobenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe nitrobenzylidène joue un rôle crucial dans la liaison aux sites actifs des enzymes, inhibant leur activité. La liaison hydrazinyl permet la formation de complexes stables avec les ions métalliques, ce qui peut moduler davantage les voies biologiques.
Applications De Recherche Scientifique
6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, dyes, and catalysts
Mécanisme D'action
The mechanism of action of 6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of key biochemical processes, such as DNA replication and protein synthesis, which are critical for cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-[(2E)-2-(4-diméthylaminobenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine
- 6-[(2E)-2-(4-méthoxybenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine
Unicité
6-[(2E)-2-(4-nitrobenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine est unique en raison de son groupe nitrobenzylidène, qui confère des propriétés électroniques et une réactivité distinctes par rapport à d'autres composés similaires. Cette unicité en fait un composé précieux pour des applications spécifiques en chimie médicinale et en science des matériaux.
Propriétés
Formule moléculaire |
C22H18N8O2 |
|---|---|
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
2-N-[(E)-(4-nitrophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H18N8O2/c31-30(32)19-13-11-16(12-14-19)15-23-29-22-27-20(24-17-7-3-1-4-8-17)26-21(28-22)25-18-9-5-2-6-10-18/h1-15H,(H3,24,25,26,27,28,29)/b23-15+ |
Clé InChI |
HLFSFKDCLFFWDN-HZHRSRAPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672475.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672481.png)

![2-{[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11672495.png)
![N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11672515.png)
![{3-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11672519.png)

![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672529.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11672537.png)

![5-[(3,5-Dimethoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672559.png)
![2-(4-chlorophenoxy)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672566.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672572.png)
